molecular formula C6H5NO5S B1302950 5-Sulfonicotinic acid CAS No. 4833-92-5

5-Sulfonicotinic acid

Cat. No.: B1302950
CAS No.: 4833-92-5
M. Wt: 203.17 g/mol
InChI Key: NIPHSJOBXPXRPU-UHFFFAOYSA-N
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Description

5-sulfopyridine-3-carboxylic acid: is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a sulfonic acid group at the 5-position and a carboxylic acid group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the sulfonation of pyridine-3-carboxylic acid. This reaction typically requires the use of a sulfonating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of 5-sulfopyridine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-sulfopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-sulfopyridine-3-carboxylic acid is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its sulfonic acid group can interact with biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry: In the industrial sector, 5-sulfopyridine-3-carboxylic acid can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. Additionally, the carboxylic acid group can participate in coordination with metal ions, influencing catalytic activities and biochemical pathways.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    5-sulfosalicylic acid: Contains a hydroxyl group in addition to the sulfonic acid group, leading to different chemical properties and applications.

    2-sulfobenzoic acid: Has a similar sulfonic acid group but differs in the position of the carboxylic acid group.

Uniqueness: 5-sulfopyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-sulfopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-1-5(3-7-2-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPHSJOBXPXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376551
Record name 5-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-92-5
Record name 5-Sulfo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4833-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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